1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one
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Overview
Description
1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one is an organic compound characterized by the presence of a trifluoromethoxy group, a methylthio group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-(methylthio)-2-(trifluoromethoxy)benzaldehyde with a suitable propanone derivative in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methylthio group can participate in redox reactions, potentially affecting cellular processes. The propanone moiety can act as a reactive site for further chemical modifications.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-(3-(methylthio)-5-(trifluoromethoxy)phenyl)propan-1-one: Similar structure but with a chloro group instead of a propanone moiety.
1-(3-(Methylthio)phenyl)propan-1-one: Lacks the trifluoromethoxy group, resulting in different chemical properties.
Uniqueness
1-(5-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one is unique due to the presence of both trifluoromethoxy and methylthio groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H11F3O2S |
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Molecular Weight |
264.27 g/mol |
IUPAC Name |
1-[5-methylsulfanyl-2-(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11F3O2S/c1-3-9(15)8-6-7(17-2)4-5-10(8)16-11(12,13)14/h4-6H,3H2,1-2H3 |
InChI Key |
LOZMCDNNEZYMHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)SC)OC(F)(F)F |
Origin of Product |
United States |
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